tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers
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Overview
Description
tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers: is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}methylcarbamate: This compound has a similar bicyclic structure but differs in the position and nature of the substituents.
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with a different heteroatom in the bicyclic ring.
Uniqueness
The uniqueness of tert-butyl N-{3-oxobicyclo[310]hexan-6-yl}carbamate lies in its specific structural features, which confer distinct reactivity and biological activity
Properties
CAS No. |
1824143-05-6 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-6-bicyclo[3.1.0]hexanyl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-7-4-6(13)5-8(7)9/h7-9H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
YZWIMFNIJSUNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CC(=O)C2 |
Purity |
95 |
Origin of Product |
United States |
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